molecular formula C9H16N2O3S B1447218 Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide CAS No. 1698309-85-1

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide

Cat. No.: B1447218
CAS No.: 1698309-85-1
M. Wt: 232.3 g/mol
InChI Key: UWOFYWCCCUKCDM-UHFFFAOYSA-N
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Description

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide is a complex organic compound that features a cyclopropane ring, a sulfonic acid group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the piperidine ring. One common method involves the reaction of cyclopropanesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Similar in structure but lacks the sulfonic acid and piperidine groups.

    Piperidine-4-carboxamide: Contains the piperidine ring but lacks the cyclopropane and sulfonic acid groups.

    Cyclopropanesulfonyl chloride: Contains the cyclopropane and sulfonic acid groups but lacks the piperidine ring.

Uniqueness

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide is unique due to its combination of a cyclopropane ring, a sulfonic acid group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-cyclopropylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c12-9(7-3-5-10-6-4-7)11-15(13,14)8-1-2-8/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFYWCCCUKCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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